2-[(dimethylamino)methylidene]cyclooctane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(dimethylamino)methylidene]cyclooctane-1,3-dione is an organic compound with the molecular formula C₁₀H₁₅NO₂ It is a derivative of cyclooctane, featuring a dimethylaminomethylidene group attached to the cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)methylidene]cyclooctane-1,3-dione typically involves the reaction of cyclooctane-1,3-dione with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period. After the reaction is complete, the solvent is removed under reduced pressure, and the product is obtained as brown crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(dimethylamino)methylidene]cyclooctane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylaminomethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclooctane derivatives.
Scientific Research Applications
2-[(dimethylamino)methylidene]cyclooctane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(dimethylamino)methylidene]cyclooctane-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylaminomethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylaminomethylidene)cyclohexane-1,3-dione: A similar compound with a cyclohexane ring instead of a cyclooctane ring.
2-(Dimethylaminomethylidene)cyclopentane-1,3-dione: Another analog with a cyclopentane ring.
Uniqueness
2-[(dimethylamino)methylidene]cyclooctane-1,3-dione is unique due to its larger ring size, which can influence its chemical properties and reactivity. The eight-membered ring provides different steric and electronic environments compared to smaller rings, making it a valuable compound for studying ring size effects in organic chemistry.
Properties
IUPAC Name |
2-(dimethylaminomethylidene)cyclooctane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(2)8-9-10(13)6-4-3-5-7-11(9)14/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELIRRUHXBEVGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CCCCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.